molecular formula C16H17NO4 B2862012 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid CAS No. 345288-36-0

4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid

Cat. No. B2862012
CAS RN: 345288-36-0
M. Wt: 287.315
InChI Key: KMRLXCQUQIMDDQ-UHFFFAOYSA-N
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Description

“4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid” is a chemical compound with the molecular formula C16H17NO4 . It is related to other compounds such as 4- (1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID OCTYL ESTER and 3- (5-Methyl-1,3-dioxooctahydro-2h-isoindol-2-yl)benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound can be derived from its molecular formula, C16H17NO4 . More detailed structural information may be available in specialized chemical databases or literature .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.310 Da . More detailed physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases .

Scientific Research Applications

Regulation of Gut Functions by Benzoic Acid Derivatives

Benzoic acid, a simpler carboxylic acid relative to the compound , has been extensively studied for its role in regulating gut functions. It serves as an antibacterial and antifungal preservative in foods and feeds, showing potential to improve growth and health by promoting gut functions. These effects include regulation of enzyme activity, redox status, immunity, and microbiota, pointing to the broader implications of carboxylic acid derivatives in health and disease management (Mao, Yang, Chen, Yu, & He, 2019).

Chlorogenic Acid: Pharmacological Review

Chlorogenic acid, another carboxylic acid derivative, has been recognized for its wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. This review highlights the potential of chlorogenic acid as a natural food additive and its role in modulating lipid and glucose metabolism, which could aid in treating metabolic disorders such as diabetes and obesity (Naveed et al., 2018).

Environmental Persistence and Effects of Parabens

The environmental persistence and effects of parabens, which are esters of para-hydroxybenzoic acid (a structural relative of the compound of interest), have been reviewed. Despite their biodegradability, parabens are ubiquitous in surface waters and sediments due to their use in consumer products. This study underscores the importance of understanding the environmental behavior of carboxylic acid derivatives to mitigate their potential impacts on aquatic ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

properties

IUPAC Name

4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-9-2-7-12-13(8-9)15(19)17(14(12)18)11-5-3-10(4-6-11)16(20)21/h3-6,9,12-13H,2,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRLXCQUQIMDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid

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